methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate
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Description
“Methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate” is a compound that contains a pyrrolo[2,3-d]pyrimidine core . This core is an essential component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . These compounds are typically synthesized in multiple steps with high yields . The structural design of these compounds often involves the combination of different moieties .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolo[2,3-d]pyrimidine core . This core is often combined with other functional groups to enhance its potency, selectivity, and pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives are complex and often involve multiple steps . The reactions typically involve the formation of strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .Mechanism of Action
Future Directions
The future directions for research on “methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate” and similar compounds could involve further exploration of their therapeutic potential, particularly as inhibitors of certain kinases . Additionally, further studies could focus on optimizing these compounds to enhance their potency, selectivity, and pharmacological properties .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate involves the bromination of methyl 2-hydroxy-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate followed by esterification with bromine and sodium hydroxide.", "Starting Materials": [ "Methyl 2-hydroxy-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate", "Bromine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of methyl 2-hydroxy-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate with bromine in the presence of a catalyst such as iron or aluminum bromide to yield methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate.", "Step 2: Esterification of the brominated product with sodium hydroxide to yield methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate." ] } | |
CAS No. |
1569260-18-9 |
Molecular Formula |
C14H11BrN4O2 |
Molecular Weight |
347.2 |
Purity |
95 |
Origin of Product |
United States |
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